4-bromoadamantan-2-one
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Overview
Description
4-bromoadamantan-2-one is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a bromine atom attached to the second carbon of the adamantanone framework. The adamantane structure is notable for its stability and rigidity, making its derivatives valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromoadamantan-2-one typically involves the bromination of 2-adamantanone. One common method is the reaction of 2-adamantanone with bromine in the presence of a suitable catalyst or under UV light. This process ensures the selective bromination at the desired position on the adamantane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-bromoadamantan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 4-Bromo-2-adamantan-2-ol.
Oxidation: this compound derivatives with higher oxidation states.
Scientific Research Applications
4-bromoadamantan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-bromoadamantan-2-one depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The bromine atom and the adamantane structure contribute to its binding affinity and specificity. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Adamantanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-adamantanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Bromo-2-adamantanone: Bromine atom attached to a different position, resulting in distinct chemical properties.
Uniqueness
4-bromoadamantan-2-one is unique due to the presence of the bromine atom at the second position, which significantly influences its reactivity and potential applications. This specific substitution pattern makes it a valuable intermediate in organic synthesis and a promising candidate for various research applications.
Properties
CAS No. |
19213-98-0 |
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Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
4-bromoadamantan-2-one |
InChI |
InChI=1S/C10H13BrO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
InChI Key |
FTYOJSPBIJRJOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1C(C(C2)C3=O)Br |
Canonical SMILES |
C1C2CC3CC1C(C(C2)C3=O)Br |
Synonyms |
4-Bromo-2-adamantanone |
Origin of Product |
United States |
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